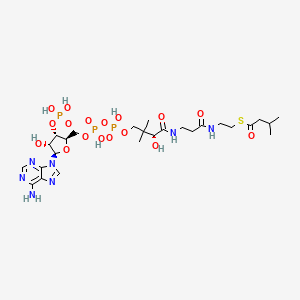

Isovaleryl-CoA

Beschreibung

Eigenschaften

CAS-Nummer |

6244-91-3 |

|---|---|

Molekularformel |

C26H44N7O17P3S |

Molekulargewicht |

851.7 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-methylbutanethioate |

InChI |

InChI=1S/C26H44N7O17P3S/c1-14(2)9-17(35)54-8-7-28-16(34)5-6-29-24(38)21(37)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-20(49-51(39,40)41)19(36)25(48-15)33-13-32-18-22(27)30-12-31-23(18)33/h12-15,19-21,25,36-37H,5-11H2,1-4H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t15-,19-,20-,21+,25-/m1/s1 |

InChI-Schlüssel |

UYVZIWWBJMYRCD-ZMHDXICWSA-N |

Isomerische SMILES |

CC(C)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Kanonische SMILES |

CC(C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Physikalische Beschreibung |

Solid |

Synonyme |

coenzyme A, isovaleryl- isovaleryl-CoA isovaleryl-coenzyme A |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Central Role of Isovaleryl-CoA in Leucine Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovaleryl-CoA is a critical intermediate in the mitochondrial catabolism of the branched-chain amino acid leucine (B10760876). Its timely and efficient processing is paramount for normal energy metabolism and protein homeostasis. This technical guide provides a comprehensive overview of the role of this compound, detailing the biochemical pathway of leucine degradation, the enzymatic function of this compound dehydrogenase (IVD), and the pathophysiology of isovaleric acidemia (IVA), an inherited metabolic disorder caused by IVD deficiency. This document synthesizes key quantitative data, outlines detailed experimental protocols for the study of this pathway, and provides visual representations of the core concepts to support research and drug development efforts in this area.

Introduction to Leucine Catabolism and this compound

Leucine, an essential branched-chain amino acid (BCAA), is a vital component of proteins and a significant source of energy, particularly during periods of fasting or metabolic stress. The breakdown of leucine occurs primarily in the mitochondria of various tissues, including muscle, liver, and brain. This catabolic pathway generates key metabolic intermediates that can enter the tricarboxylic acid (TCA) cycle for ATP production or be used for the synthesis of ketone bodies and fatty acids.[1]

The catabolism of leucine proceeds through a series of enzymatic steps. The initial stages involve the reversible transamination of leucine to α-ketoisocaproate, followed by the irreversible oxidative decarboxylation of α-ketoisocaproate to form this compound.[1][2] this compound sits (B43327) at a crucial juncture in this pathway. Its subsequent dehydrogenation is the third and irreversible step in leucine degradation, committing the carbon skeleton of leucine to further breakdown.

The Pivotal Role of this compound Dehydrogenase (IVD)

The conversion of this compound to 3-methylcrotonyl-CoA is catalyzed by the enzyme this compound dehydrogenase (IVD).[3][4] This reaction is a critical rate-limiting step in the leucine catabolism pathway.

Enzyme Characteristics:

-

Structure: It is a homotetrameric flavoprotein, with each subunit containing a flavin adenine (B156593) dinucleotide (FAD) cofactor.[5][6]

-

Function: IVD catalyzes the α,β-dehydrogenation of this compound.[6][7] During this reaction, electrons are transferred from this compound to FAD, forming FADH₂. These reducing equivalents are then passed to the electron transfer flavoprotein (ETF), which in turn shuttles them to the electron transport chain, contributing to cellular ATP synthesis.[7][8]

-

Genetics: The human IVD gene is located on chromosome 15q14-q15.[4][5]

Isovaleric Acidemia: The Clinical Consequence of Impaired this compound Metabolism

A deficiency in the activity of this compound dehydrogenase, typically due to autosomal recessive mutations in the IVD gene, leads to the metabolic disorder isovaleric acidemia (IVA).[9][10] This was one of the first organic acidemias to be identified in humans.[11] The enzymatic block results in the accumulation of this compound and its derivatives upstream in the metabolic pathway.

The excess this compound is hydrolyzed to isovaleric acid, a volatile short-chain fatty acid with a characteristic odor of "sweaty feet".[12] Isovaleric acid and its conjugates, such as isovalerylglycine and isovalerylcarnitine (B1198194), accumulate in blood, urine, and other tissues, leading to a range of clinical manifestations.[9][11]

Pathophysiology and Clinical Presentation:

-

Metabolic Crisis: In its classic, severe form, IVA presents in the neonatal period with life-threatening episodes of metabolic acidosis, vomiting, lethargy, and seizures, which can progress to coma and death if untreated.[12][13]

-

Chronic Intermittent Form: Milder forms may present later in childhood with intermittent episodes of metabolic decompensation, often triggered by illness or increased protein intake.[13]

-

Neurological Damage: The accumulation of isovaleric acid and other toxic metabolites can cause significant damage to the brain and nervous system.[3]

-

Diagnosis: Diagnosis is typically made through newborn screening, which detects elevated levels of isovalerylcarnitine (C5) in dried blood spots, followed by confirmatory testing of organic acids in urine (elevated isovalerylglycine) and acylcarnitine profiling in plasma.[11]

Quantitative Data in Leucine Catabolism and Isovaleric Acidemia

The following tables summarize key quantitative data related to IVD enzyme kinetics and the biochemical markers used in the diagnosis of isovaleric acidemia.

Table 1: Kinetic Parameters of Human this compound Dehydrogenase (IVD)

| Parameter | Value | Reference |

| Specific Activity (CoA-persulfide-free) | 112.5 µmol porcine ETF•min⁻¹•mg⁻¹ | [14] |

| Km for this compound | 1.0 µM | [5] |

| Catalytic Efficiency (kcat/Km) | 4.3 × 10⁶ M⁻¹•sec⁻¹ per monomer | [5] |

| Km for ETF | 2.0 µM | [5] |

| Apparent Dissociation Constant (KD app) for this compound | 0.54 µM | [5] |

Table 2: Diagnostic Metabolite Cutoff Values for Isovaleric Acidemia (IVA) in Newborn Screening

| Metabolite | Fluid | Cutoff Value | Phenotype Association | Reference |

| C5-Carnitine | Dried Blood Spot | > 4 µmol/L | Suggestive of classic IVA | [7] |

| C5-Carnitine | Dried Blood Spot | < ~6 µmol/L | Associated with attenuated IVA | [7] |

| C5-Carnitine | Dried Blood Spot | < 6 µmol/L | Proposed for biochemically mild IVA | [3] |

| Isovalerylglycine (IVG) | Urine | < 195 mmol/mol creatinine (B1669602) | Proposed for biochemically mild IVA | [3] |

| C5-/C0-Carnitine Ratio | Dried Blood Spot | < 0.624 | Proposed for biochemically mild IVA | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.

This compound Dehydrogenase (IVD) Activity Assay (ETF Fluorescence Reduction Assay)

This assay measures the activity of IVD by monitoring the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it is reduced by FADH₂ produced during the dehydrogenation of this compound.

Materials:

-

Purified recombinant IVD or cell/tissue lysate

-

Purified porcine or recombinant human ETF

-

This compound lithium salt

-

Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM EDTA

-

Anaerobic cuvette or 96-well microplate

-

Fluorometer with excitation at 380 nm and emission at 490 nm

Procedure:

-

Prepare a reaction mixture in an anaerobic cuvette or microplate containing the buffer, a known concentration of ETF (e.g., 2 µM), and the IVD-containing sample.

-

Establish a stable baseline fluorescence reading.

-

Initiate the reaction by adding a saturating concentration of this compound (e.g., 30 µM).

-

Monitor the decrease in ETF fluorescence over time.

-

The rate of fluorescence decrease is proportional to the IVD activity.

-

Calculate the specific activity based on the protein concentration of the IVD sample.

Note: It is crucial to maintain anaerobic conditions, as oxygen can re-oxidize the reduced ETF, interfering with the assay. This can be achieved by enzymatic deoxygenation using glucose oxidase and catalase or by physical deoxygenation with nitrogen or argon gas.[4]

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to identify and quantify organic acids, including the diagnostic marker isovalerylglycine, in urine samples.

Sample Preparation:

-

Thaw frozen urine samples to room temperature.

-

To a defined volume of urine (normalized to creatinine concentration, e.g., the volume containing 1 µmole of creatinine), add an internal standard (e.g., tropic acid).

-

Acidify the sample to a pH < 2 with HCl.

-

Extract the organic acids with an organic solvent such as ethyl acetate.

-

Evaporate the organic extract to dryness under a stream of nitrogen.

-

Derivatize the dried residue to form volatile trimethylsilyl (B98337) (TMS) esters using a derivatizing agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine.[8]

GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Volume: 1-2 µL.

-

Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) at a controlled rate.

-

Mass Spectrometer: Agilent 5977B or equivalent, operating in full scan mode (e.g., m/z 50-550).

-

Identification: Compounds are identified based on their retention time and comparison of their mass spectra to a reference library.

Acylcarnitine Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the primary method for newborn screening for IVA, detecting elevated levels of isovalerylcarnitine (C5).

Sample Preparation (from Dried Blood Spots):

-

Punch a small disc (e.g., 3.2 mm) from the dried blood spot on the filter paper card.

-

Place the disc in a well of a 96-well microplate.

-

Add a methanol-based extraction solution containing stable isotope-labeled internal standards for various acylcarnitines.

-

Agitate the plate to extract the acylcarnitines.

-

Transfer the supernatant to a new plate and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for injection.

LC-MS/MS Analysis:

-

Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid.

-

Mass Spectrometer: Sciex Triple Quad™ 6500+ or equivalent.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to detect the precursor-to-product ion transitions specific for each acylcarnitine, including the transition for C5-carnitine.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core biochemical pathway and a typical diagnostic workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Newborn screening for isovaleric acidemia using tandem mass spectrometry: data from 1.6 million newborns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ovid.com [ovid.com]

- 7. erndim.org [erndim.org]

- 8. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. metbio.net [metbio.net]

- 14. Kinetic and Spectral Properties of this compound Dehydrogenase and Interaction with Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Isovaleryl-CoA Dehydrogenase (IVD)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of Isovaleryl-CoA dehydrogenase (IVD), a critical enzyme in the leucine (B10760876) catabolism pathway. Understanding the intricate workings of IVD is paramount for developing therapeutic strategies for isovaleric acidemia (IVA), an inherited metabolic disorder caused by IVD deficiency.

Introduction to this compound Dehydrogenase (IVD)

This compound dehydrogenase (IVD) is a homotetrameric flavoenzyme located in the mitochondrial matrix.[1][2][3][4][5] Each subunit, with a mass of approximately 43 kDa, non-covalently binds a molecule of flavin adenine (B156593) dinucleotide (FAD).[2][3][4] IVD plays a pivotal role in the third step of leucine degradation, catalyzing the α,β-dehydrogenation of this compound to 3-methylcrotonyl-CoA.[1][2][4][6][7] The electrons removed during this oxidation are subsequently transferred to the electron transport chain via the electron-transferring flavoprotein (ETF).[1][2][3][4] Deficiency in IVD activity leads to the accumulation of isovaleric acid and its derivatives, resulting in the potentially life-threatening metabolic disorder isovaleric acidemia.[1][2][3][6][8]

Structurally, human IVD forms a tetramer, with each monomer creating a "U-shaped" substrate channel that confers specificity for short, branched-chain acyl-CoAs.[9][10] This unique architecture is crucial for its function and distinguishes it from other acyl-CoA dehydrogenases that process straight-chain fatty acids.[9][10]

Catalytic Mechanism of IVD

The catalytic mechanism of IVD, like other acyl-CoA dehydrogenases, proceeds through two distinct half-reactions: a reductive half-reaction and an oxidative half-reaction.[2] This process follows an ordered Bi-Bi type kinetic mechanism.[1]

2.1. Reductive Half-Reaction: Substrate Dehydrogenation

The reductive half-reaction is initiated by the binding of the this compound substrate to the active site of IVD.[1][2] A key catalytic residue, a glutamate (B1630785) (Glu254 in human IVD), acts as a general base, abstracting a proton from the α-carbon (C2) of this compound.[2][3] Concurrently, a hydride ion is transferred from the β-carbon (C3) to the N5 position of the FAD cofactor, reducing it to FADH₂.[2] This concerted reaction results in the formation of a trans double bond between the α and β carbons of the substrate, yielding the product 3-methylcrotonyl-CoA.[3] The enzyme and the reduced FADH₂ form a stable charge-transfer complex.[1]

The binding of the substrate is stabilized by interactions with key amino acid residues. For instance, Arginine 387 plays a crucial role in binding and stabilizing the substrate/product complex.[3] The thioester carbonyl oxygen of the substrate forms a hydrogen bond with the 2'-hydroxyl group of the FAD ribityl moiety, which is essential for activating the acyl group.[1]

2.2. Oxidative Half-Reaction: FAD Reoxidation and Electron Transfer

In the oxidative half-reaction, the reduced FADH₂ within the IVD enzyme is reoxidized to FAD, allowing the enzyme to participate in another catalytic cycle. This is achieved by transferring the reducing equivalents (electrons) to the electron-transferring flavoprotein (ETF).[1][2][3][4] ETF then shuttles these electrons to the main mitochondrial respiratory chain via ETF-ubiquinone oxidoreductase, an iron-sulfur flavoprotein embedded in the inner mitochondrial membrane.[3]

The interaction between IVD and ETF is a critical step. A specific docking peptide on ETF facilitates this interaction.[1] Interestingly, a synthetic peptide matching the sequence of this docking region can competitively inhibit the reaction, highlighting the specificity of this protein-protein interaction.[1]

Quantitative Kinetic Data

The catalytic efficiency and substrate affinity of IVD have been characterized through various kinetic studies. The following tables summarize key quantitative data for human IVD.

Table 1: Michaelis-Menten Constants (Km) for IVD Substrates

| Substrate | Condition | Km (µM) | Reference |

| This compound | Porcine ETF (0.2 µM) | 0.5 | [1][11] |

| This compound | Porcine ETF (10.9 µM) | 8.1 | [1][11] |

| This compound | (General) | 1.0 | [1][11] |

| Porcine ETF | This compound (0.5 µM) | 0.5 | [1] |

| Porcine ETF | This compound (50 µM) | 2.37 | [1] |

| Porcine ETF | (General) | 2.0 | [1][11] |

Table 2: Catalytic Efficiency and Other Kinetic Parameters for IVD

| Parameter | Substrate/Condition | Value | Reference |

| kcat/Km | This compound | 4.3 x 10⁶ M⁻¹s⁻¹ per monomer | [1][11] |

| Specific Activity | CoA-persulfide-free IVD | 112.5 µmol porcine ETF·min⁻¹·mg⁻¹ | [1][11] |

| Apparent Dissociation Constant (KD app) | This compound | 0.54 µM | [1][11] |

| Inhibition Constant (Ki) | ETF docking peptide | 1.5 mM | [1] |

Table 3: Kinetic Parameters for C. elegans IVD

| Substrate | Km (µM) | kcat/Km (µM⁻¹min⁻¹ per mole of FAD) | Reference |

| This compound | 2.5 | 56.9 | [12] |

| Butyryl-CoA | 36.2 | 1.3 | [12] |

| Valeryl-CoA | 10.5 | 13.7 | [12] |

| Hexanoyl-CoA | 33.8 | 3.2 | [12] |

Signaling Pathways and Experimental Workflows

Visualizing the intricate processes involved in IVD's mechanism of action and the experimental approaches to study it can significantly aid comprehension.

Caption: The catalytic cycle of this compound dehydrogenase (IVD).

Caption: Workflow for the ETF fluorescence reduction assay to measure IVD activity.

Detailed Experimental Protocols

5.1. PMS-DCPIP Coupled Enzyme Assay

This spectrophotometric assay is commonly used to determine the activity of acyl-CoA dehydrogenases.

-

Principle: The electrons from the substrate (this compound) are transferred via IVD to an artificial electron acceptor, phenazine (B1670421) methosulfate (PMS), which then reduces 2,6-dichlorophenolindophenol (DCPIP). The reduction of the blue DCPIP to its colorless form is monitored by the decrease in absorbance at 600 nm.

-

Reagents:

-

Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5, containing 0.1 mM EDTA.

-

DCPIP solution: 2.5 mM in water.

-

PMS solution: 20 mM in water.

-

Substrate: this compound solution (e.g., 200 µM).

-

Purified IVD enzyme.

-

-

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, DCPIP, and PMS.

-

Add the purified IVD enzyme to the mixture and incubate for a few minutes to establish a baseline.

-

Initiate the reaction by adding the this compound substrate.

-

Immediately monitor the decrease in absorbance at 600 nm for a defined period (e.g., 1 minute) using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of DCPIP reduction, using its molar extinction coefficient.

-

5.2. ETF Fluorescence Reduction Assay

This is a more physiologically relevant assay that uses the natural electron acceptor, ETF.

-

Principle: Oxidized ETF is fluorescent, while reduced ETF is not. The transfer of electrons from FADH₂ (on IVD) to ETF quenches the fluorescence of ETF. The rate of fluorescence decrease is proportional to the enzyme activity.

-

Reagents:

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5, containing 0.1 mM EDTA.

-

Purified IVD enzyme.

-

Purified ETF.

-

Substrate: this compound solution at various concentrations.

-

-

Procedure:

-

In a fluorometer cuvette, combine the assay buffer, IVD, and ETF.

-

Set the fluorometer to the appropriate excitation and emission wavelengths for ETF (e.g., excitation at ~380 nm and emission at ~520 nm).

-

Record the baseline fluorescence.

-

Initiate the reaction by adding this compound.

-

Monitor the decrease in ETF fluorescence over time.

-

The initial rate of fluorescence decrease is used to calculate the enzyme activity. This assay is particularly useful for determining the Km for both the acyl-CoA substrate and ETF.[12]

-

5.3. Crystallography and Cryo-Electron Microscopy (Cryo-EM)

Structural studies are essential for understanding the enzyme's architecture and the molecular basis of substrate binding and catalysis.

-

Principle: X-ray crystallography and Cryo-EM are used to determine the three-dimensional atomic structure of the IVD protein, both in its apo form and in complex with substrates or inhibitors.[2][9][10]

-

General Workflow:

-

Protein Expression and Purification: Recombinant human IVD is overexpressed (e.g., in E. coli) and purified to homogeneity. A modified purification protocol may be required to remove tightly bound inhibitors like CoA-persulfide.[1][11]

-

Crystallization (for X-ray crystallography): The purified protein is subjected to various crystallization screening conditions to obtain well-ordered crystals.

-

Cryo-EM Sample Preparation: The purified protein solution is applied to a grid, blotted, and plunge-frozen in liquid ethane (B1197151) to create a thin layer of vitrified ice.

-

Data Collection: Crystals are exposed to a high-intensity X-ray beam to generate diffraction patterns. For Cryo-EM, the frozen grids are imaged in a transmission electron microscope.

-

Structure Determination and Refinement: The diffraction data or electron micrographs are processed to reconstruct the three-dimensional electron density map, from which an atomic model of the protein is built and refined.[2][9][10] These structural models have been instrumental in identifying key residues in the active site and understanding how disease-causing mutations affect enzyme function.[2][9][10]

-

Conclusion

The mechanism of action of this compound dehydrogenase is a well-orchestrated process involving specific substrate recognition, a two-step catalytic cycle of dehydrogenation and electron transfer, and a crucial interaction with its redox partner, ETF. A detailed understanding of its structure, kinetics, and catalytic residues provides a robust framework for investigating the pathophysiology of isovaleric acidemia and for the rational design of novel therapeutic interventions. The methodologies outlined herein represent the key experimental approaches that continue to advance our knowledge of this vital metabolic enzyme.

References

- 1. Kinetic and Spectral Properties of this compound Dehydrogenase and Interaction with Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Insights into Isovaleryl-Coenzyme A Dehydrogenase: Mechanisms of Substrate Specificity and Implications of Isovaleric Acidemia-Associated Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. mdpi.com [mdpi.com]

- 6. IVD gene: MedlinePlus Genetics [medlineplus.gov]

- 7. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Cryo-EM structures of this compound dehydrogenase offers new therapeutic strategies for inherited isovaleric acidemia | EurekAlert! [eurekalert.org]

- 10. news-medical.net [news-medical.net]

- 11. scispace.com [scispace.com]

- 12. Identification of Caenorhabditis elegans this compound dehydrogenase and structural comparison with other acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Isovaleryl-CoA in Mitochondrial Energy Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovaleryl-CoA is a critical intermediate in the mitochondrial catabolism of the branched-chain amino acid leucine (B10760876). Its metabolism is intrinsically linked to cellular energy production through the tricarboxylic acid (TCA) cycle and the electron transport chain. This technical guide provides an in-depth exploration of the function of this compound, the enzymatic processes governing its fate, and its significance in both health and disease. Detailed experimental protocols for key assays and quantitative data are presented to support further research and drug development in this area.

Introduction

Within the mitochondrial matrix, the breakdown of branched-chain amino acids (BCAAs) serves as a significant source of energy, particularly in skeletal muscle.[1] Leucine, isoleucine, and valine catabolism converges on pathways that generate key metabolic intermediates. This compound is a pivotal molecule derived from the irreversible oxidative decarboxylation of leucine.[2] Its subsequent dehydrogenation is a crucial step that not only continues the breakdown of leucine but also directly contributes to the mitochondrial redox state and subsequent ATP synthesis.[3][4]

The enzyme responsible for this conversion, this compound dehydrogenase (IVD), is a flavoenzyme that funnels electrons into the electron transport chain.[4][5] Genetic deficiencies in IVD lead to the inherited metabolic disorder isovaleric acidemia (IVA), characterized by the accumulation of this compound and its derivatives, resulting in severe metabolic and neurological consequences.[3][6][7] Understanding the function of this compound and its metabolic pathway is therefore essential for developing therapeutic strategies for IVA and for elucidating the broader role of BCAA catabolism in metabolic health.

The Metabolic Pathway of this compound

The catabolism of leucine to this compound involves two initial steps common to all BCAAs: transamination and oxidative decarboxylation.[1]

-

Transamination: Leucine is converted to α-ketoisocaproate (KIC) by a branched-chain aminotransferase (BCAT).[8]

-

Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKDH) complex irreversibly converts KIC to this compound.[2][8]

Once formed, this compound undergoes a critical dehydrogenation reaction within the mitochondria:

Dehydrogenation by this compound Dehydrogenase (IVD):

This compound is oxidized to 3-methylcrotonyl-CoA by the mitochondrial enzyme this compound dehydrogenase (IVD).[3][9] This reaction is the third step in leucine degradation.[3] IVD is a homotetrameric flavoenzyme that utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor.[4][5] During the reaction, electrons are transferred from this compound to FAD, forming FADH₂.[3]

Electron Transfer to the Electron Transport Chain:

The reduced FADH₂ on IVD does not directly interact with the electron transport chain. Instead, it transfers its electrons to the electron transfer flavoprotein (ETF).[3][4] ETF then passes the electrons to ETF-ubiquinone oxidoreductase (ETFQO), which in turn reduces ubiquinone (Coenzyme Q) in the inner mitochondrial membrane.[4][10] This electron transfer contributes to the proton gradient that drives ATP synthesis via oxidative phosphorylation.[3]

Further Metabolism:

3-methylcrotonyl-CoA is further metabolized to acetyl-CoA and acetoacetate (B1235776), both of which are energy-rich molecules.[1][3] Acetyl-CoA can enter the TCA cycle for complete oxidation, while acetoacetate is a ketone body that can be used as an alternative energy source by various tissues.[1][2]

Diagram of the this compound Metabolic Pathway:

Caption: Leucine catabolism and the role of this compound.

Quantitative Data on this compound Metabolism

The following table summarizes key quantitative data related to the enzymatic reactions involving this compound.

| Parameter | Enzyme | Species | Value | Reference |

| Km for this compound | This compound Dehydrogenase | Human (fibroblast) | 22 µM | [11] |

| This compound Dehydrogenase | Human (recombinant) | 1.0 µM | [5] | |

| This compound Dehydrogenase | Rat (liver) | 33 µM | [12] | |

| This compound Dehydrogenase | Arabidopsis thaliana | 50 µM | [12] | |

| Vmax | This compound Dehydrogenase | Human (fibroblast) | 51 pmol 3H₂O/min/mg protein | [11] |

| kcat/Km | This compound Dehydrogenase | Human (recombinant) | 4.3 x 106 M-1s-1 per monomer | [5] |

| Km for ETF | This compound Dehydrogenase | Human (recombinant) | 2.0 µM | [5] |

| Ki of (methylenecyclopropyl)acetyl-CoA | This compound Dehydrogenase | Human (fibroblast) | ~2 µM | [11] |

| Specific Activity (CoA-persulfide-free) | This compound Dehydrogenase | Human (recombinant) | 112.5 µmol porcine ETF•min−1•mg−1 | [5] |

| Residual IVD Activity (Severe IVA) | This compound Dehydrogenase | Human (fibroblast) | 0.41 pmol 3H₂O/min/mg protein | [11] |

| Residual IVD Activity (Mild IVA) | This compound Dehydrogenase | Human (fibroblast) | Not detectable | [11] |

| Normal IVD Activity (Controls) | This compound Dehydrogenase | Human (fibroblast) | 19.4 ± 8.0 pmol 3H₂O/min/mg protein | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound metabolism. Below are protocols for key experiments cited in the literature.

Tritium (B154650) Release Assay for IVD Activity

This assay measures the release of tritium from a radiolabeled substrate as a proxy for enzyme activity.[11][13]

Principle: The assay quantifies the IVD-catalyzed release of tritium (³H) from [2,3-³H]this compound. The released ³H₂O is separated from the unreacted substrate and measured by liquid scintillation counting.

Materials:

-

Cultured fibroblasts or isolated mitochondria

-

[2,3-³H]this compound (substrate)

-

(Methylenecyclopropyl)acetyl-CoA (inhibitor for determining non-specific release)

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Dowex AG1-X8 resin

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Prepare cell homogenates or isolate mitochondria from cultured fibroblasts.[13]

-

Set up paired assay tubes. To one tube of each pair, add the IVD inhibitor (methylenecyclopropyl)acetyl-CoA to determine non-specific tritium release.

-

Initiate the reaction by adding [2,3-³H]this compound to the tubes and incubate at 37°C.

-

Stop the reaction by adding acid (e.g., perchloric acid).

-

Centrifuge to pellet the protein.

-

Apply the supernatant to a Dowex AG1-X8 column to bind the unreacted [2,3-³H]this compound.

-

Elute the ³H₂O with water.

-

Add the eluate to a scintillation cocktail and count the radioactivity using a liquid scintillation counter.

-

Calculate the specific IVD activity by subtracting the non-specific release (from the inhibitor-containing tubes) from the total release and normalizing to protein concentration and incubation time.

Workflow for Tritium Release Assay:

Caption: Workflow for the IVD tritium release assay.

HPLC-Based Assay for IVD Activity

This method directly measures the product of the IVD reaction, 3-methylcrotonyl-CoA, using high-performance liquid chromatography (HPLC).

Principle: The production of 3-methylcrotonyl-CoA from this compound is monitored by separating the reaction mixture using HPLC and detecting the product with an ultraviolet (UV) spectrophotometer.

Materials:

-

Lymphocytes isolated from peripheral blood or other cell types

-

This compound (substrate)

-

Flavin adenine dinucleotide (FAD)

-

Phenazine (B1670421) methosulfate (electron acceptor)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18) and mobile phase

Procedure:

-

Prepare a crude enzyme solution by sonicating lymphocytes or other cells.

-

Incubate the enzyme preparation with this compound, FAD, and phenazine methosulfate.

-

Terminate the reaction at various time points.

-

Separate the reaction products, including 3-methylcrotonyl-CoA, by HPLC.

-

Detect 3-methylcrotonyl-CoA using a UV spectrophotometer at a specific wavelength.

-

Quantify the amount of product formed by comparing the peak area to a standard curve.

-

Calculate the enzyme activity based on the rate of product formation.

ETF Fluorescence Reduction Assay

This assay measures IVD activity by monitoring the reduction of its physiological electron acceptor, ETF.[5][14]

Principle: The fluorescence of ETF is quenched upon its reduction by an active acyl-CoA dehydrogenase. The rate of fluorescence decrease is proportional to the enzyme's activity.

Materials:

-

Purified recombinant IVD

-

Purified porcine or human ETF

-

This compound (substrate)

-

Fluorometer

-

Reaction buffer (e.g., Tris-HCl, pH 8.0)

Procedure:

-

In a cuvette, combine the reaction buffer, ETF, and the IVD enzyme.

-

Place the cuvette in a fluorometer and record the baseline fluorescence.

-

Initiate the reaction by adding a known concentration of this compound.

-

Monitor the decrease in ETF fluorescence over time.

-

Calculate the initial velocity of the reaction from the linear portion of the fluorescence decay curve.

-

This rate can be used to determine kinetic parameters such as Km and Vmax.

This compound and Anaplerosis

While the primary fate of the carbon skeleton from this compound is the formation of acetyl-CoA and acetoacetate, the broader context of BCAA catabolism is relevant to anaplerosis—the replenishment of TCA cycle intermediates.[1][15] The catabolism of other BCAAs, isoleucine and valine, yields propionyl-CoA, which is subsequently converted to the anaplerotic substrate succinyl-CoA.[1][16] Although leucine itself is considered ketogenic, the efficient functioning of the TCA cycle, which is necessary for the complete oxidation of the acetyl-CoA derived from leucine, depends on adequate levels of anaplerotic substrates. Therefore, the overall balance of BCAA metabolism, including the pathway involving this compound, is interconnected with the maintenance of TCA cycle integrity.[17]

Clinical Significance: Isovaleric Acidemia

A deficiency in IVD activity leads to the autosomal recessive disorder isovaleric acidemia (IVA).[3][6] This condition results in the accumulation of this compound, which is then hydrolyzed to isovaleric acid and converted to other metabolites like isovalerylglycine and isovalerylcarnitine.[7][18] The buildup of these compounds is toxic, particularly to the central nervous system, and can lead to metabolic crises characterized by vomiting, lethargy, metabolic acidosis, and a distinctive "sweaty feet" odor.[7][19][20] Newborn screening for IVA, typically by detecting elevated C5-acylcarnitine levels, allows for early diagnosis and management through a protein-restricted diet and supplementation with glycine (B1666218) and carnitine.[18][19][21]

Conclusion

This compound occupies a central position in mitochondrial energy metabolism, acting as a key intermediate in the conversion of the carbon skeleton of leucine into substrates for energy production. Its dehydrogenation by IVD is directly coupled to the electron transport chain, contributing to the cellular ATP pool. The study of this compound metabolism is not only fundamental to understanding BCAA catabolism but also provides critical insights into the pathophysiology of isovaleric acidemia. The experimental protocols and quantitative data presented in this guide offer a foundation for researchers and drug development professionals to further investigate this vital metabolic pathway and to devise novel therapeutic interventions for related disorders.

References

- 1. Branched-chain amino acid catabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism [frontiersin.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Kinetic and Spectral Properties of this compound Dehydrogenase and Interaction with Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isovaleric acidemia: new aspects of genetic and phenotypic heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acute Metabolic Decompensation of Isovaleric Acidemia Presenting as Persistent Metabolic Acidosis in a Middle-Aged Man: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 10. Identification of the 2-hydroxyglutarate and this compound dehydrogenases as alternative electron donors linking lysine catabolism to the electron transport chain of Arabidopsis mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound dehydrogenase activity in isovaleric acidemia fibroblasts using an improved tritium release assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Mitochondrial Isovaleryl-Coenzyme A Dehydrogenase of Arabidopsis Oxidizes Intermediates of Leucine and Valine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Demonstration of a specific mitochondrial this compound dehydrogenase deficiency in fibroblasts from patients with isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of variants of uncertain significance in this compound dehydrogenase identified through newborn screening: An approach for faster analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anaplerotic reactions - Wikipedia [en.wikipedia.org]

- 16. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ins and Outs of the TCA Cycle: The Central Role of Anaplerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Practical Considerations for the Diagnosis and Management of this compound-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions [mdpi.com]

- 19. revvity.com [revvity.com]

- 20. IVD gene: MedlinePlus Genetics [medlineplus.gov]

- 21. Human Metabolome Database: Showing metabocard for this compound (HMDB0001113) [hmdb.ca]

An In-depth Technical Guide to the Genetic Basis of Isovaleric Acidemia and IVD Mutations

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Isovaleric Acidemia (IVA) is an autosomal recessive inborn error of metabolism resulting from the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). This deficiency disrupts the catabolism of the branched-chain amino acid leucine (B10760876), leading to the accumulation of isovaleric acid and its derivatives. The clinical presentation of IVA is heterogeneous, ranging from severe neonatal-onset metabolic crises to asymptomatic individuals identified through newborn screening. This guide provides a comprehensive overview of the genetic and molecular underpinnings of IVA, focusing on the structure and function of the IVD gene, the spectrum of pathogenic mutations, and the resulting pathophysiological consequences. Detailed experimental protocols for diagnosis and functional analysis are provided, alongside a summary of key quantitative data and visual representations of relevant biochemical and diagnostic pathways to support research and therapeutic development.

The Biochemical Basis of Isovaleric Acidemia

Isovaleric acidemia is a metabolic disorder classified as an organic aciduria. It is caused by a defect in the third step of leucine catabolism.[1]

Leucine Catabolism Pathway

The breakdown of leucine is a critical metabolic pathway that generates acetyl-CoA and acetoacetate. The enzyme this compound Dehydrogenase (IVD), a mitochondrial flavoprotein, catalyzes the conversion of this compound to 3-methylcrotonyl-CoA.[2][3] This is a dehydrogenation step that is crucial for the continued processing of leucine.[4]

Caption: The catabolic pathway of leucine and the metabolic block in IVA.

Pathophysiology of IVD Deficiency

A deficiency in IVD activity leads to the accumulation of this compound.[2] This primary metabolite is subsequently converted into several derivatives which accumulate in blood, urine, and other tissues:

-

Isovaleric Acid: Responsible for the characteristic "sweaty feet" odor.[5]

-

Isovalerylglycine (IVG): A conjugated form excreted in the urine.[6]

-

Isovaleryl-carnitine (C5-carnitine): The primary biomarker for newborn screening.[6]

-

3-Hydroxyisovaleric Acid (3-HIVA): Another urinary metabolite.[6]

The pathophysiology is not fully understood but is thought to involve several mechanisms, including the inhibition of the tricarboxylic acid (TCA) cycle, depletion of free carnitine, and potential inhibition of N-acetylglutamate synthase, leading to secondary hyperammonemia.[6]

The IVD Gene and Protein

Gene Structure

The human IVD gene is located on chromosome 15, specifically in the q14-q15 region.[7] It spans approximately 15 kilobases (kb) of genomic DNA and is composed of 12 exons.[3][8]

IVD Protein Structure and Function

The IVD gene encodes a precursor protein that is imported into the mitochondrial matrix. After cleavage of a transit peptide, the mature IVD protein has a subunit size of about 43 kDa.[6] It assembles into a homotetrameric flavoprotein, with each monomer containing one molecule of flavin adenine (B156593) dinucleotide (FAD).[9] The enzyme catalyzes the α,β-dehydrogenation of this compound to 3-methylcrotonyl-CoA.[10] Recent cryo-electron microscopy studies have revealed a unique "U-shaped" substrate channel that confers selectivity for short-branched chain acyl-CoAs.[10]

Molecular Genetics of Isovaleric Acidemia

IVA is inherited in an autosomal recessive pattern, meaning an affected individual must inherit two mutated IVD alleles.[5] Over 100 different mutations in the IVD gene have been identified in individuals with isovaleric acidemia.[1] These mutations are heterogeneous and include missense, nonsense, splicing, and deletion mutations.

Spectrum of IVD Mutations

The type and location of the mutation often correlate with the severity of the clinical phenotype. Missense mutations are the most common cause of IVA.

| Mutation Type | Example(s) | Consequence | Associated Phenotype |

| Missense | c.932C>T (p.A282V) | Partially active enzyme with altered catalytic properties.[2] | Mild, often asymptomatic, identified via newborn screening.[2][11] |

| c.1208A>G (p.Y375C) | Reduced enzyme stability and activity. | Classic, severe IVA. | |

| c.367G>A (p.G123R) | Disruption of protein folding. | Classic, severe IVA. | |

| Splice Site | c.149+1G>T | Aberrant splicing leading to a truncated, non-functional protein.[7] | Classic, severe IVA. |

| c.352-2A>G | Exon skipping, resulting in an in-frame deletion. | Classic, severe IVA. | |

| Nonsense | c.382C>T (p.R128X) | Premature termination of translation, leading to a truncated protein. | Classic, severe IVA. |

| Deletion | Deletion of Exon 12 | Loss of the C-terminal end of the protein. | Classic, severe IVA. |

Note: This table is illustrative and not exhaustive. The specific clinical presentation can vary even among individuals with the same genotype due to other genetic and environmental factors.

Genotype-Phenotype Correlation

While some correlations are established, predicting the clinical phenotype based solely on genotype remains challenging.[11] The c.932C>T (p.A282V) mutation is a notable exception; individuals homozygous or compound heterozygous for this variant typically have a mild biochemical phenotype and may remain asymptomatic.[2][11] In contrast, mutations that lead to a complete lack of IVD protein, such as certain nonsense or frameshift mutations, are generally associated with the severe, classic form of the disease.[2]

Diagnosis and Experimental Protocols

The diagnosis of IVA relies on biochemical analysis and is confirmed by molecular genetic testing.

Caption: Diagnostic workflow for Isovaleric Acidemia (IVA).

Key Biochemical Markers

| Analyte | Matrix | Method | Finding in IVA |

| Isovaleryl-carnitine (C5) | Dried Blood Spot / Plasma | MS/MS | Markedly Elevated |

| Isovalerylglycine (IVG) | Urine | GC-MS | Markedly Elevated |

| 3-Hydroxyisovaleric Acid | Urine | GC-MS | Elevated |

| Isovaleric Acid | Plasma / Urine | GC-MS | Elevated (volatile, not routinely measured) |

Experimental Methodologies

5.2.1 Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

-

Principle: This method quantifies acylcarnitines based on their mass-to-charge ratio. Different acylcarnitine species are distinguished by precursor ion or neutral loss scanning.

-

Sample Preparation (Dried Blood Spot):

-

A 3 mm disc is punched from the dried blood spot into a 96-well microtiter plate.

-

An extraction solution containing internal standards (stable isotope-labeled carnitines) in methanol (B129727) is added to each well.

-

The plate is agitated for 30 minutes at room temperature to extract the analytes.

-

The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen.

-

The residue is derivatized by adding 3N butanolic-HCl and incubating at 65°C for 15 minutes to form butyl esters.

-

The butanolic-HCl is evaporated, and the residue is reconstituted in a mobile phase for injection.

-

-

Instrumentation: A tandem mass spectrometer coupled with a liquid chromatography system (flow-injection analysis is common for screening).

-

Data Analysis: The concentration of C5-carnitine is determined by comparing its ion intensity to that of a known concentration of a stable isotope-labeled internal standard.

5.2.2 Urine Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: This technique separates and quantifies volatile organic acids.

-

Sample Preparation:

-

An internal standard (e.g., tropic acid or 2-ketocaproic acid) is added to a defined volume of urine.

-

The urine is acidified (e.g., with HCl), and organic acids are extracted into an organic solvent (e.g., ethyl acetate).

-

The organic phase is separated and evaporated to dryness.

-

The dried residue is derivatized to increase volatility. A common two-step process involves:

-

Oximation with hydroxylamine (B1172632) hydrochloride to convert keto-acids to oximes.

-

Silylation with a reagent like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to convert hydroxyl and carboxyl groups to trimethylsilyl (B98337) (TMS) ethers/esters.

-

-

-

Instrumentation: A gas chromatograph for separation, coupled to a mass spectrometer for detection and identification.

-

Data Analysis: Compounds are identified by comparing their retention times and mass spectra to a library of known compounds. Quantification is based on the peak area relative to the internal standard.

5.2.3 Molecular Analysis by IVD Gene Sequencing

-

Principle: Sanger sequencing is used to determine the exact nucleotide sequence of the IVD gene to identify pathogenic mutations.

-

Methodology:

-

DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes or cultured fibroblasts.

-

PCR Amplification: Each of the 12 exons and their flanking intronic regions of the IVD gene are amplified using specific primer pairs via the polymerase chain reaction (PCR).

-

PCR Product Purification: The amplified DNA fragments are purified to remove unincorporated primers and dNTPs.

-

Sequencing Reaction: A cycle sequencing reaction is performed using the purified PCR products as a template, fluorescently labeled dideoxynucleotide triphosphates (ddNTPs), and a DNA polymerase.

-

Capillary Electrophoresis: The sequencing reaction products are separated by size using capillary electrophoresis.

-

Data Analysis: The resulting electropherogram is analyzed using sequencing software. The patient's sequence is compared to the IVD reference sequence to identify any variations.

-

Therapeutic Approaches and Drug Development

Current management of IVA focuses on reducing the substrate load and promoting the detoxification of accumulated metabolites.[12]

Caption: Therapeutic interventions for managing metabolic flux in IVA.

-

Dietary Management: A low-protein, leucine-restricted diet is the cornerstone of therapy to limit the production of this compound.[12]

-

L-Carnitine Supplementation: Carnitine conjugates with this compound to form isovaleryl-carnitine, which is less toxic and readily excreted in the urine. This also helps prevent secondary carnitine deficiency.

-

L-Glycine Supplementation: Glycine conjugates with this compound to form isovalerylglycine, providing another pathway for detoxification and excretion.[6]

For drug development professionals, future opportunities may lie in chaperone therapies to stabilize misfolded IVD proteins resulting from certain missense mutations, or in gene therapy to restore functional IVD expression. The detailed structural information now available for the IVD enzyme provides a strong foundation for structure-based drug design aimed at restoring partial enzyme function.[10]

References

- 1. medlineplus.gov [medlineplus.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Isovaleric acidemia: MedlinePlus Genetics [medlineplus.gov]

- 6. mdpi.com [mdpi.com]

- 7. Different spectrum of mutations of this compound dehydrogenase (IVD) gene in Korean patients with isovaleric acidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural organization of the human this compound dehydrogenase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. news-medical.net [news-medical.net]

- 11. Classic Isovaleric Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Isovaleric Acidemia - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

The Structural Basis of Human Isovaleryl-CoA Dehydrogenase Function and Dysfunction: A Technical Guide

Abstract

Isovaleryl-CoA dehydrogenase (IVD) is a critical mitochondrial flavoenzyme in the leucine (B10760876) catabolic pathway, catalyzing the conversion of this compound to 3-methylcrotonyl-CoA. Genetic deficiencies in IVD lead to the autosomal recessive disorder isovaleric acidemia (IVA), characterized by the accumulation of toxic metabolites. This technical guide provides a comprehensive overview of the structural biology of human IVD, intended for researchers, scientists, and drug development professionals. We delve into the enzyme's structure, catalytic mechanism, and the molecular consequences of disease-associated mutations. Detailed experimental protocols for the expression, purification, and functional analysis of IVD are provided, alongside a summary of key quantitative data. This guide aims to serve as a foundational resource for future research and the development of therapeutic strategies for IVA.

Introduction

This compound dehydrogenase (IVD) is a key player in amino acid metabolism, specifically in the degradation pathway of the branched-chain amino acid leucine.[1] As a member of the acyl-CoA dehydrogenase (ACAD) family, IVD is a flavoprotein that utilizes a flavin adenine (B156593) dinucleotide (FAD) cofactor to catalyze the α,β-dehydrogenation of this compound to 3-methylcrotonyl-CoA.[2][3] This reaction is the third step in leucine catabolism and is essential for the complete oxidation of this amino acid for energy production.[4]

The enzyme is a homotetramer located in the mitochondrial matrix, with each subunit having a molecular weight of approximately 43 kDa.[1] The clinical significance of IVD is underscored by the inherited metabolic disorder, isovaleric acidemia (IVA). This condition arises from mutations in the IVD gene, leading to a deficiency in enzyme activity and the subsequent buildup of this compound and its derivatives, such as isovaleric acid.[4] The accumulation of these toxic compounds can lead to severe neurological damage and metabolic crises.[5]

Understanding the three-dimensional structure of IVD is paramount for elucidating its catalytic mechanism, substrate specificity, and the pathogenic effects of mutations. This guide will explore the detailed structural features of human IVD, drawing upon data from X-ray crystallography and cryo-electron microscopy (cryo-EM) studies.

Structural Overview of Human IVD

The three-dimensional structure of human IVD has been determined by both X-ray crystallography and, more recently, by cryo-EM, providing high-resolution insights into its architecture.[5][6][7]

Quaternary Structure

Human IVD exists as a homotetramer, with the four identical subunits arranged with D2 symmetry.[8] This tetrameric assembly is crucial for its stability and function. Each subunit is an independent catalytic unit, containing its own active site and a non-covalently bound FAD cofactor.[2]

Monomeric Structure and Domain Organization

The IVD monomer has a "U-shaped" architecture and is composed of three distinct domains: an N-terminal α-helical domain, a central β-sheet domain, and a C-terminal α-helical domain.[5] This overall fold is conserved among the ACAD family of enzymes. The FAD cofactor is bound at the interface of these three domains.

The Active Site and Substrate Binding Pocket

The active site of IVD is a hydrophobic pocket tailored to accommodate its branched-chain substrate, this compound.[4] The specificity for short, branched-chain acyl-CoAs is conferred by key residues within this pocket.[3] Structural comparisons with other ACADs, such as medium-chain acyl-CoA dehydrogenase (MCAD), reveal critical differences. For instance, residues L127 and L290 in IVD create a narrower active site pocket compared to the corresponding residues in MCAD, sterically hindering the binding of longer, straight-chain acyl-CoAs.[5] Conversely, glycine (B1666218) at position 406 and alanine (B10760859) at position 407 in IVD provide the necessary space to accommodate the branched methyl group of this compound.[5]

Catalytic Mechanism

The catalytic mechanism of IVD proceeds through two half-reactions: a reductive half-reaction and an oxidative half-reaction.[1]

Reductive Half-Reaction

The dehydrogenation of this compound is initiated by the catalytic base, glutamate (B1630785) 254 (E254) in the X-ray structure, also referred to as E286 in more recent cryo-EM studies.[2][3][6] This residue abstracts a proton from the α-carbon of the substrate.[2] Concurrently, a hydride ion is transferred from the β-carbon of the substrate to the N5 position of the FAD cofactor, reducing it to FADH₂.[2] This results in the formation of a trans double bond between the α and β carbons of the substrate, yielding the product 3-methylcrotonyl-CoA.[2]

Oxidative Half-Reaction

In the oxidative half-reaction, the reduced FADH₂ is reoxidized to FAD by transferring electrons to the electron-transferring flavoprotein (ETF).[1] ETF then shuttles these electrons to the main mitochondrial electron transport chain via ETF-ubiquinone oxidoreductase.[2]

Diagram: Catalytic Mechanism of this compound Dehydrogenase

References

- 1. Site-Directed Mutagenesis [protocols.io]

- 2. Structural Insights into Isovaleryl-Coenzyme A Dehydrogenase: Mechanisms of Substrate Specificity and Implications of Isovaleric Acidemia-Associated Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioengineer.org [bioengineer.org]

- 4. WikiGenes - IVD - this compound dehydrogenase [wikigenes.org]

- 5. assaygenie.com [assaygenie.com]

- 6. Cryo-EM structures of this compound dehydrogenase offers new therapeutic strategies for inherited isovaleric acidemia | EurekAlert! [eurekalert.org]

- 7. Structure of human this compound dehydrogenase at 2.6 A resolution: structural basis for substrate specificity, - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-Resolution Structural Proteomics of Mitochondria Using the ‘Build and Retrieve’ Methodology - PMC [pmc.ncbi.nlm.nih.gov]

The Contribution of Isovaleryl-CoA to Ketone Body Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketone bodies, primarily acetoacetate (B1235776) and β-hydroxybutyrate, are crucial alternative energy sources for extrahepatic tissues, particularly during periods of fasting or carbohydrate restriction. While fatty acid oxidation is the principal driver of ketogenesis, the catabolism of the branched-chain amino acid leucine (B10760876) provides a significant, albeit lesser-known, contribution through its intermediate, isovaleryl-CoA. This technical guide provides an in-depth exploration of the biochemical pathways, regulatory mechanisms, and quantitative significance of this compound in ketone body production. Detailed experimental protocols for assessing this contribution are provided, alongside visualizations of the core signaling and metabolic pathways. Understanding this metabolic nexus is critical for researchers in metabolic diseases and professionals in drug development, as dysregulation of this pathway is implicated in various inborn errors of metabolism, obesity-associated insulin (B600854) resistance, and certain cancers.

Introduction

The liver is the primary site of ketogenesis, a metabolic process that converts acetyl-CoA derived from fatty acid β-oxidation into ketone bodies.[1] However, ketogenic amino acids, with leucine being the most prominent, also serve as precursors for ketone body synthesis.[2][3] The catabolism of leucine generates this compound, a key metabolic intermediate that is further metabolized to acetyl-CoA and acetoacetate, directly feeding into the ketogenic pathway.[4] This contribution becomes particularly relevant in physiological states such as prolonged fasting and in pathological conditions like diabetes and inborn errors of metabolism.[5][6] This guide will dissect the journey of this compound from leucine to ketone bodies, offering a comprehensive resource for the scientific community.

The Biochemical Pathway: From Leucine to Ketone Bodies

The catabolism of leucine to ketone bodies is a multi-step process occurring within the mitochondria.

-

Transamination of Leucine: The initial step involves the reversible transamination of leucine to α-ketoisocaproate (KIC) by the enzyme branched-chain amino acid transaminase (BCAT).[2]

-

Oxidative Decarboxylation of KIC: KIC then undergoes irreversible oxidative decarboxylation to this compound, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This is a rate-limiting step in leucine catabolism.[2]

-

Dehydrogenation of this compound: this compound is subsequently dehydrogenated to 3-methylcrotonyl-CoA by this compound dehydrogenase (IVD).[4] A deficiency in this enzyme leads to the genetic disorder isovaleric acidemia.[7]

-

Carboxylation and Hydration: 3-methylcrotonyl-CoA is then carboxylated to 3-methylglutaconyl-CoA, which is subsequently hydrated to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[8]

-

Cleavage of HMG-CoA: Finally, HMG-CoA lyase cleaves HMG-CoA into acetyl-CoA and acetoacetate.[7][8] Acetoacetate is one of the three ketone bodies, and acetyl-CoA can be further used for the synthesis of other ketone bodies or enter the citric acid cycle.

Figure 1. Metabolic pathway of leucine catabolism to ketone bodies.

Quantitative Contribution of this compound to Ketogenesis

The contribution of leucine, via this compound, to overall ketone body production varies depending on the physiological state. Several studies have quantified this contribution, and the data is summarized below.

| Condition | Species | Contribution of Leucine to Ketone Body Carbon | Reference |

| 3-hour fasted | Rat | 4.4% | [9][10] |

| 48-hour fasted | Rat | 2.3% | [9][10] |

| 24-hour fasted (overnight) | Dog | 3.5% | [6] |

| 3-day fasted | Dog | 10% | [6] |

| 3-day fasted with selective acute insulin deficiency | Dog | 15% | [6] |

Regulation of the Pathway

The catabolism of leucine and its contribution to ketogenesis is tightly regulated by hormonal and nutritional signals, primarily through the modulation of the BCKDH complex.

Hormonal Regulation:

-

Insulin: Generally, insulin promotes the uptake of branched-chain amino acids for protein synthesis and suppresses their catabolism. However, studies on bovine mammary epithelial cells showed that increasing insulin concentrations did not affect leucine transamination or oxidative decarboxylation.[5]

-

Glucagon and Cortisol: These hormones, typically elevated during fasting, stimulate leucine catabolism, thereby increasing the flux towards ketone body production.[5]

-

Growth Hormone: Elevated levels of growth hormone have been shown to inhibit leucine catabolism.[5]

-

Estrogen: In female rats, estrogen appears to inhibit the breakdown of BCAAs, preserving them for protein synthesis.[11]

Nutritional Regulation:

-

Low-protein diet: A diet low in protein leads to the inactivation of the BCKDH complex to conserve essential amino acids.[2]

-

Starvation: During starvation, the BCKDH complex is activated to a greater extent, increasing the catabolism of BCAAs for energy.[2]

Figure 2. Hormonal and nutritional regulation of the BCKDH complex.

Experimental Protocols

The quantification of the contribution of this compound to ketone body production typically involves the use of stable isotope tracers and mass spectrometry.

In Vivo Tracer Infusion Studies

This protocol is a synthesis of methodologies described in the literature for measuring leucine and ketone body kinetics in vivo.[6][12][13][14]

Objective: To determine the rate of appearance of ketone bodies derived from leucine catabolism.

Materials:

-

Stable isotope tracer: L-[1-¹³C]leucine or L-[U-¹⁴C]leucine.

-

Infusion pumps.

-

Catheters for infusion and blood sampling.

-

Anticoagulant (e.g., heparin).

-

Centrifuge.

-

Sample storage vials.

-

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

-

Animal/Human Subject Preparation: Subjects are typically fasted overnight. Catheters are inserted for tracer infusion and arterial/venous blood sampling.

-

Tracer Infusion: A primed, continuous infusion of the stable isotope-labeled leucine is administered. The priming dose helps to rapidly achieve isotopic steady-state.

-

Blood Sampling: Blood samples are collected at baseline and at regular intervals during the infusion to monitor isotopic enrichment of leucine and ketone bodies.

-

Sample Processing: Blood samples are immediately placed on ice, and plasma is separated by centrifugation. Plasma is deproteinized (e.g., with sulfosalicylic acid) and stored at -80°C until analysis.

-

Isotopic Enrichment Analysis:

-

Leucine Enrichment: Plasma leucine isotopic enrichment is determined by GC-MS or LC-MS/MS following appropriate derivatization.

-

Ketone Body Enrichment: Plasma ketone bodies (acetoacetate and β-hydroxybutyrate) are measured for isotopic enrichment. Acetoacetate is often chemically reduced to a stable derivative for analysis.[15]

-

-

Calculations: The rate of appearance of labeled ketone bodies is calculated using steady-state equations, taking into account the isotopic enrichment of the precursor (leucine) and the product (ketone bodies).

Sample Analysis by LC-MS/MS for Ketone Bodies

This protocol is based on modern methods for the quantification of ketone bodies in biological matrices.[3][16][17]

Objective: To accurately quantify the concentration and isotopic enrichment of acetoacetate and β-hydroxybutyrate in plasma samples.

Materials:

-

LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer).

-

Reversed-phase C18 column.

-

Stable isotope-labeled internal standards ([¹³C]acetoacetate and [²H]β-hydroxybutyrate).

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

-

Sample preparation reagents (e.g., acetonitrile for protein precipitation).

Procedure:

-

Sample Preparation: Plasma samples are thawed on ice. A known amount of the stable isotope-labeled internal standards is added to each sample. Proteins are precipitated by adding cold acetonitrile, followed by vortexing and centrifugation. The supernatant is collected for analysis.

-

LC Separation: The supernatant is injected onto the LC system. A gradient elution is used to separate acetoacetate and β-hydroxybutyrate from other plasma components.

-

MS/MS Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the specific transitions for the unlabeled and labeled ketone bodies.

-

Data Analysis: The concentration and isotopic enrichment of each ketone body are calculated by comparing the peak areas of the endogenous analytes to their corresponding stable isotope-labeled internal standards.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Hormonal regulation of leucine catabolism in mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of leucine in hepatic ketogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. More Than One HMG-CoA Lyase: The Classical Mitochondrial Enzyme Plus the Peroxisomal and the Cytosolic Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. db.cngb.org [db.cngb.org]

- 10. The role of leucine in ketogenesis in starved rats. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Tracer methodology in whole body and organ balance metabolic studies: plasma sampling is required. A study in post-absorptive rats using isotopically labeled arginine, phenylalanine, valine and leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Versatile stable isotope technique for the measurement of amino acids and keto acids: comparison with radioactive isotope and its use in measuring in vivo disposal rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Use of stable isotopes to assess protein and amino acid metabolism in children and adolescents: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 17. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Regulation of Isovaleryl-CoA Dehydrogenase (IVD) Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovaleryl-CoA dehydrogenase (IVD) is a critical mitochondrial enzyme in the leucine (B10760876) catabolism pathway. Its genetic deficiency leads to isovaleric acidemia, a serious metabolic disorder. The expression of the IVD gene is tightly regulated to adapt to metabolic demands, particularly in response to nutritional cues. This technical guide provides a comprehensive overview of the core regulatory mechanisms governing IVD gene expression, with a focus on the transcriptional control mediated by key signaling pathways. We delve into the roles of the master metabolic regulator PGC-1α and its downstream nuclear receptor partners, ERRα and PPARα. Furthermore, this guide offers detailed experimental protocols for investigating IVD gene regulation, including quantitative real-time PCR, luciferase reporter assays, and chromatin immunoprecipitation sequencing. Structured data tables and pathway diagrams are provided to facilitate understanding and application of this knowledge in research and drug development.

Introduction to this compound Dehydrogenase (IVD)

This compound dehydrogenase is a flavoenzyme that catalyzes the third step in the breakdown of leucine, an essential amino acid.[1] This reaction involves the conversion of this compound to 3-methylcrotonyl-CoA.[1] The IVD gene is located on chromosome 15 and its proper expression is crucial for maintaining metabolic homeostasis.[1] Dysregulation of IVD expression can lead to the accumulation of toxic isovaleric acid and its derivatives, causing a range of neurological and developmental issues.[1] Understanding the molecular mechanisms that control IVD gene expression is therefore of significant interest for the development of therapeutic strategies for isovaleric acidemia and other metabolic disorders.

Core Transcriptional Regulation of the IVD Gene

The regulation of IVD gene expression is a multi-layered process primarily controlled at the transcriptional level. This process is highly responsive to the energy status of the cell and is influenced by nutritional signals such as fasting and feeding. Key players in this regulatory network include the transcriptional coactivator PGC-1α and the nuclear receptors ERRα and PPARα.

The PGC-1α/ERRα Axis: A Central Hub for Metabolic Gene Regulation

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and energy metabolism. It doesn't bind to DNA directly but acts as a coactivator for various transcription factors to orchestrate the expression of genes involved in energy homeostasis.

Estrogen-related receptor alpha (ERRα) is an orphan nuclear receptor that plays a pivotal role in cellular energy metabolism. PGC-1α and ERRα work in a coordinated manner to regulate a suite of genes involved in mitochondrial function and fatty acid oxidation. Evidence suggests that PGC-1α induces the expression of ERRα, which in turn partners with PGC-1α to activate the transcription of their common target genes. This creates a positive feedback loop that amplifies the metabolic response.

The PGC-1α/ERRα signaling pathway is a critical regulator of metabolic gene expression.

The Role of PPARα in Fatty Acid Oxidation and IVD Regulation

Peroxisome proliferator-activated receptor alpha (PPARα) is another nuclear receptor that is a key regulator of lipid metabolism, particularly fatty acid oxidation. During periods of fasting, increased levels of free fatty acids act as ligands for PPARα, leading to its activation. Activated PPARα, in conjunction with coactivators like PGC-1α, then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of its target genes, including those involved in fatty acid oxidation. Given that the breakdown of leucine is interconnected with fatty acid and ketone body metabolism, it is highly probable that PPARα also plays a role in the regulation of IVD expression, especially under conditions of high lipid availability.

A simplified overview of the PPARα signaling pathway.

Nutritional Regulation: Fasting and Feeding Responses

The expression of the IVD gene is dynamically regulated by the nutritional state of the organism. During fasting, the body shifts to a catabolic state, mobilizing stored energy reserves. This leads to an increase in the levels of glucagon (B607659) and a decrease in insulin (B600854). These hormonal changes trigger signaling cascades that result in the induction of PGC-1α expression in metabolic tissues like the liver and muscle.[2] The subsequent activation of the PGC-1α/ERRα and PPARα pathways leads to an upregulation of genes involved in fatty acid oxidation and amino acid catabolism, including IVD, to provide alternative energy sources.

Conversely, during the fed state, rising insulin levels promote anabolic processes and suppress the expression of PGC-1α and its target genes. This leads to a downregulation of IVD expression, as the body prioritizes the use of glucose from the diet.

Quantitative Data on IVD Gene Expression

The following tables summarize hypothetical, yet plausible, quantitative data on the regulation of IVD gene expression based on the known functions of the key regulatory factors. These values are intended to serve as a guide for expected experimental outcomes.

Table 1: Effect of Transcription Factor Overexpression on IVD mRNA Levels in HepG2 Cells

| Transfection Condition | Fold Change in IVD mRNA (vs. Control) |

| PGC-1α Overexpression | 3.5 ± 0.4 |

| ERRα Overexpression | 2.8 ± 0.3 |

| PPARα Overexpression (with ligand) | 2.5 ± 0.3 |

| PGC-1α + ERRα Co-expression | 5.2 ± 0.6 |

| PGC-1α + PPARα Co-expression (with ligand) | 4.8 ± 0.5 |

Table 2: Effect of Physiological State on IVD mRNA Levels in Mouse Liver

| Condition | Fold Change in IVD mRNA (vs. Fed State) |

| 24-hour Fasting | 4.2 ± 0.5 |

| 48-hour Fasting | 6.1 ± 0.7 |

| Refeeding (after 24-hour fast) | 0.8 ± 0.1 |

Experimental Protocols for Studying IVD Gene Regulation

This section provides detailed methodologies for key experiments used to investigate the transcriptional regulation of the IVD gene.

Quantitative Real-Time PCR (qRT-PCR) for IVD mRNA Quantification

qRT-PCR is a sensitive and specific method for measuring the abundance of mRNA transcripts.

Experimental Workflow for qRT-PCR

Protocol:

-

RNA Isolation: Isolate total RNA from cultured cells or tissues using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

-

qPCR Reaction: Prepare the qPCR reaction mix using a SYBR Green-based master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad). A validated commercial primer pair for human IVD is available from OriGene (Cat# HP205958) with the following sequences:

-

Forward Primer: 5'- ACACCATTCCCTACCTGCACGT -3'

-

Reverse Primer: 5'- ACATACTGCCGACACGCCATGA -3' Use a final primer concentration of 200 nM.

-

-

Thermal Cycling: Perform the qPCR reaction on a real-time PCR instrument with the following cycling conditions:

-

Initial denaturation: 95°C for 3 minutes

-

40 cycles of:

-

Denaturation: 95°C for 10 seconds

-

Annealing/Extension: 60°C for 30 seconds

-

-

Melt curve analysis: 65°C to 95°C with 0.5°C increments.

-

-

Data Analysis: Calculate the relative expression of IVD mRNA using the 2-ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

Luciferase Reporter Assay for IVD Promoter Activity

Luciferase reporter assays are used to measure the transcriptional activity of a promoter region in response to specific transcription factors.

Experimental Workflow for Luciferase Reporter Assay

Protocol:

-

Construct Generation:

-

Amplify the human IVD promoter region (e.g., a 2 kb fragment upstream of the transcription start site) from genomic DNA using PCR. The human IVD gene is located on chromosome 15. Based on the GRCh38/hg38 assembly, a putative promoter region can be defined as chr15:40,403,795-40,405,794.

-

Clone the amplified promoter fragment into a promoter-less luciferase reporter vector, such as pGL3-Basic (Promega), upstream of the luciferase gene.[3]

-

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HepG2, HEK293T) in appropriate media.

-